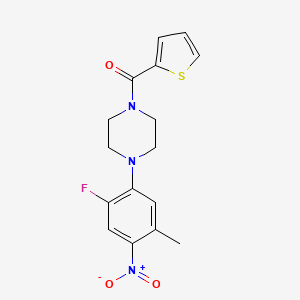
1-acetyl-N-(5-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-(5-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various cancers and autoimmune diseases. In recent years, TAK-659 has gained significant attention from researchers due to its promising therapeutic effects in preclinical studies.
Wirkmechanismus
1-acetyl-N-(5-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is involved in the signaling pathways that regulate the growth and survival of cancer cells and the activation of immune cells. By inhibiting BTK, this compound can block these pathways and prevent the growth and survival of cancer cells and the activation of immune cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (cell death) in cancer cells and inhibit the proliferation of immune cells. It has also been shown to reduce inflammation and suppress the production of cytokines, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-acetyl-N-(5-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide is its specificity for BTK, which reduces the risk of off-target effects. However, like many small molecule inhibitors, this compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
Future research on 1-acetyl-N-(5-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide could focus on optimizing its pharmacokinetic properties to improve its efficacy in vivo. Additionally, studies could investigate the potential of this compound as a combination therapy with other cancer treatments or immunomodulatory agents. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 1-acetyl-N-(5-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide involves a multi-step process, starting with the reaction of 5-methyl-2-thiazolamine with acetic anhydride to form 5-methyl-1,3-thiazol-2-yl acetamide. This intermediate is then reacted with 4-piperidinecarboxylic acid to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-(5-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide has shown potential as a treatment for various cancers, including lymphoma and leukemia. It has also been studied for its ability to modulate the immune system, making it a potential treatment for autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
1-acetyl-N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-8-7-13-12(18-8)14-11(17)10-3-5-15(6-4-10)9(2)16/h7,10H,3-6H2,1-2H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAPESQADNTYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methoxy-4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5344695.png)
![7-(3-chlorophenyl)-4-[3-(ethylthio)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5344708.png)
![11-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5344715.png)
![N-(4-methylbenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide](/img/structure/B5344724.png)
![N-methyl-2-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-[1-(2-thienyl)ethyl]acetamide](/img/structure/B5344727.png)
![7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5344741.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5344746.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5344752.png)

![4-cyclopentyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5344775.png)
![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B5344784.png)

![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5344800.png)